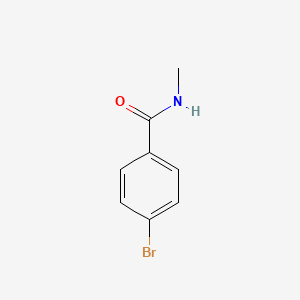

4-Bromo-n-methylbenzamide

描述

Significance of Halogenated Benzamide (B126) Derivatives in Advanced Chemical Disciplines

Halogenated benzamides, the broader class of compounds to which 4-Bromo-N-methylbenzamide belongs, are of paramount importance in several advanced chemical fields. The inclusion of halogen atoms, such as bromine, chlorine, and fluorine, into the benzamide scaffold dramatically influences the molecule's physical, chemical, and biological properties. ontosight.aiontosight.ai

In medicinal chemistry , halogenation is a widely employed strategy for optimizing drug candidates. Halogen atoms can enhance a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats), and bioavailability. ontosight.ai This is crucial for ensuring a drug can effectively reach its target in the body. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can be critical for the binding of a ligand to a protein's active site. jst.go.jp This interaction is increasingly recognized for its role in the design of highly specific and potent inhibitors for various therapeutic targets. jst.go.jp Consequently, halogenated benzamides are integral to the development of new pharmaceuticals. ontosight.airsc.org

In materials science , the presence of halogens can influence the crystal packing and solid-state properties of organic compounds. jst.go.jp The directed interactions, including halogen bonds, can be exploited in the field of crystal engineering to design materials with specific optical or electronic properties. jst.go.jp The reactivity of the carbon-bromine bond also makes these compounds valuable intermediates in the synthesis of more complex functional materials and agrochemicals. ontosight.aismolecule.com

In organic synthesis , halogenated benzamides are versatile intermediates. The bromine atom, in particular, serves as a reactive handle, allowing for a variety of chemical transformations. It can be readily substituted or used in cross-coupling reactions to build more complex molecular architectures. smolecule.com This makes compounds like this compound valuable starting materials for the synthesis of a wide array of organic molecules. smolecule.comnordmann.global

Research Trajectories and Academic Objectives for this compound

Current research involving this compound is primarily focused on its utility as a synthetic intermediate and a structural motif in the development of novel compounds.

One major research trajectory is its application in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as androgen-receptor antagonists. chemicalbook.com The core structure is also used as a building block for more elaborate compounds with potential therapeutic effects. smolecule.comgoogle.com

Another significant area of research is its use in photocatalytic reactions. Studies have explored the use of o-halogenated benzamides in photocatalytic cyclization reactions to produce isoindolin-1-ones, demonstrating the reactivity of the carbon-halogen bond under specific conditions. rsc.org

Furthermore, academic objectives include the detailed study of its chemical and physical properties to better understand the influence of its structure on reactivity and intermolecular interactions. This includes crystallographic studies to elucidate its solid-state structure and spectroscopic analyses to characterize its properties. jst.go.jpuva.nl

Below are tables detailing some of the known properties and identifiers for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | ontosight.ainih.gov |

| Molecular Weight | 214.06 g/mol | ontosight.ainih.gov |

| Appearance | White or off-white solid | ontosight.ai |

| Boiling Point | 329.8±25.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5±0.1 g/cm³ | chemsrc.com |

| Flash Point | 153.3±23.2 °C | chemsrc.com |

Table 2: Compound Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 27466-83-7 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | 1S/C8H8BrNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | sigmaaldrich.com |

| SMILES | CNC(=O)c1ccc(Br)cc1 | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCFWNVWQTYPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950142 | |

| Record name | 4-Bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27466-83-7 | |

| Record name | Benzamide, 4-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027466837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Organic Transformations

Established Synthetic Pathways for 4-Bromo-N-methylbenzamide and Analogues

The traditional synthesis of this compound and related compounds relies on robust and well-documented chemical reactions. These methods, primarily amidation and electrophilic bromination, form the bedrock of benzamide (B126) chemistry.

Amidation Reactions for Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis. One common method for preparing this compound involves the reaction of 4-bromobenzoyl chloride with methylamine (B109427). chemicalbook.com This reaction is typically carried out in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemicalbook.com

A more direct approach is the condensation of a carboxylic acid with an amine. For instance, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide has been synthesized in high yield by reacting 4-bromobenzoic acid with (S)‐1‐phenylethanamine using titanium tetrachloride (TiCl4) as a coupling reagent. researchgate.net This method offers a direct route from the carboxylic acid to the amide, avoiding the need to first prepare the acyl chloride. nih.gov The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the final product.

Table 1: Comparison of Amidation Methodologies for Benzamide Synthesis

| Method | Reactants | Reagents/Catalysts | Typical Solvents | Advantages | Disadvantages |

| Acyl Chloride Route | 4-Bromobenzoyl chloride, Methylamine | Triethylamine | Dichloromethane | High reactivity, generally good yields | Requires preparation of acyl chloride, generates HCl byproduct |

| Direct Condensation | 4-Bromobenzoic acid, (S)-1-Phenylethanamine | Titanium tetrachloride (TiCl4), Pyridine | Dichloromethane, Pyridine | One-pot reaction from carboxylic acid, good yields | Requires a coupling agent, may require heating |

Electrophilic Bromination Strategies

Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto a benzene (B151609) ring. To synthesize this compound via this route, one would start with N-methylbenzamide and introduce the bromine atom at the para position. N-bromosuccinimide (NBS) is a widely used reagent for such transformations, often in the presence of a catalyst or in a suitable solvent system. nih.govyoutube.com The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The amide group is an ortho, para-director, and due to steric hindrance, the bromine atom is predominantly introduced at the para position. nih.gov

The choice of brominating agent and reaction conditions can influence the selectivity and efficiency of the reaction. For instance, the use of zeolites or silica (B1680970) gel in conjunction with NBS can enhance para-selectivity. nih.govresearchgate.net Theoretical calculations can also be employed to predict the positional selectivity in electrophilic aromatic brominations. nih.gov

Innovative and Sustainable Synthetic Approaches for Benzamide Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This is particularly evident in the field of benzamide synthesis, where green chemistry principles are being increasingly applied.

Principles of Green Chemistry in Benzamide Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. uclouvain.be In the context of benzamide synthesis, this translates to the development of solvent-free reactions, the use of renewable starting materials, and the design of catalytic processes that minimize waste. tandfonline.comresearchgate.net For example, a clean and eco-compatible method for N-benzoylation has been developed using vinyl benzoate (B1203000) under solvent- and activation-free conditions. tandfonline.com Another approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst. researchgate.net These methods not only reduce the environmental impact but also often lead to simpler work-up procedures and higher atom economy. The use of water as a solvent is another key aspect of green chemistry, and some catalytic systems for benzamide synthesis have been shown to be effective in aqueous media. rsc.org

Table 2: Green Chemistry Approaches in Benzamide Synthesis

| Principle | Application in Benzamide Synthesis | Example | Reference |

| Waste Prevention | Solvent-free N-benzoylation | Reaction of amines with vinyl benzoate without solvent | tandfonline.com |

| Atom Economy | Direct condensation of acids and amines | Ultrasonic irradiation with a solid acid catalyst | researchgate.net |

| Use of Safer Solvents | Synthesis in aqueous media | Rh(III)-catalyzed synthesis of isoquinolones in water | rsc.org |

| Catalysis | Use of reusable catalysts | Diatomite earth@IL/ZrCl4 catalyzed condensation | researchgate.net |

Catalytic Protocols for N-Methylbenzamide Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. Several catalytic protocols have been developed for the synthesis of N-methylbenzamide derivatives. For instance, Rh(III) catalysts have been used for the synthesis of isoquinolones from N-alkyl benzamides and alkynes in water, using air as the sole oxidant. rsc.org Copper-based metal-organic frameworks have also proven to be effective heterogeneous catalysts for the oxidative coupling of carboxylic acids and formamides to produce amides. mdpi.com

Asymmetric Synthesis Approaches for Chiral Benzamide Analogues

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. In the realm of benzamide analogues, bifunctional organocatalysts have been successfully applied to the enantioselective synthesis of axially chiral benzamides. nih.gov These catalysts, often containing both a hydrogen-bond donor and a hydrogen-bond acceptor moiety, can recognize a specific conformation of the substrate, leading to the enantioselective construction of the chiral axis. nih.gov

The development of asymmetric methods for C-N bond formation is an active area of research, with various chiral catalysts and ligands being explored to achieve high levels of enantioselectivity. researchgate.net These approaches are crucial for accessing optically pure benzamide derivatives with potential applications in various fields.

Derivatization and Structural Modification of the Benzamide Scaffold

The chemical scaffold of this compound serves as a versatile platform for synthetic modification. Researchers employ various strategies to alter its structure, aiming to modulate its physicochemical properties and biological activities. These modifications can be broadly categorized into three main areas: substitution at the amide nitrogen, functionalization of the aromatic ring, and chemical transformation of the amide moiety itself.

Exploration of N-Substituted Benzamide Analogues

The N-methyl group of this compound can be readily replaced with a wide array of substituents to generate a library of N-substituted analogues. This exploration is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry, where modifications to this part of the molecule can significantly impact biological efficacy. nih.govresearchgate.net The synthesis of these analogues typically involves the coupling of 4-bromobenzoic acid or its more reactive acyl chloride derivative with a diverse range of primary or secondary amines.

In the pursuit of novel therapeutic agents, numerous N-substituted benzamide derivatives have been synthesized and evaluated. researchgate.net For instance, in the development of potential antitumor agents, researchers have modified structures based on known histone deacetylase inhibitors (HDACIs) like Entinostat (MS-275). researchgate.netresearchgate.net These efforts have produced analogues where the N-methyl group is replaced by larger, more complex moieties, including various cyclic amines. researchgate.net

Table 1: Examples of Synthesized N-Substituted Benzamide Analogues

| R Group (Substituent on Nitrogen) | Precursor Amine | Therapeutic Area of Study |

| 1-Piperidinyl | Piperidine | Antitumor Agents |

| 4-Morpholinyl | Morpholine | Antitumor Agents |

| 4-Methyl-1-piperazinyl | N-Methylpiperazine | Antitumor Agents |

| Phenyl | Aniline | General Synthesis |

| 4-Chlorophenyl | 4-Chloroaniline | Antimicrobial Agents nanobioletters.com |

| 4-Methylbenzyl | 4-Methylbenzylamine | General Synthesis chemicalbook.com |

The preliminary SAR studies from this research indicate that the nature of the N-substituent is critical for biological activity. nih.gov

Functionalization at Aromatic Ring Positions

The aromatic ring of this compound presents several sites for further functionalization. The bromine atom at the C4 position is a particularly valuable synthetic handle, enabling a wide range of transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the benzamide core. organic-chemistry.org Common palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are frequently employed to modify the C4 position.

Beyond the C4 position, other sites on the aromatic ring can also be functionalized. For example, directed ortho-metalation can be used to introduce substituents at the C2 position, adjacent to the amide group. A documented example involves the iridium-catalyzed borylation of a related N-benzyl-4-bromobenzamide, which selectively installs a boronate ester at the C2 position. uva.nl This borylated intermediate is itself a versatile substrate for subsequent Suzuki cross-coupling reactions, enabling the synthesis of highly substituted benzamide derivatives. uva.nl

Table 2: Representative Functionalizations of the Benzamide Aromatic Ring

| Position | Reaction Type | Reagent/Catalyst Example | Resulting Functional Group |

| C4 | Suzuki Coupling | Pd catalyst, boronic acid | Aryl, Heteroaryl, Alkyl |

| C4 | Heck Coupling | Pd catalyst, alkene | Alkenyl |

| C4 | Buchwald-Hartwig Amination | Pd catalyst, amine | Substituted Amino |

| C2 | C-H Borylation | Ir catalyst, B₂pin₂ | Boronate Ester (-B(pin)) uva.nl |

Modifications of the Amide Moiety

The amide group, while generally robust, can undergo specific chemical transformations to yield different functional groups. frontiersin.org These modifications fundamentally alter the electronic and structural properties of the core scaffold.

One of the primary modifications is the reduction of the amide carbonyl. Complete reduction, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄), converts the amide into a secondary amine, yielding 4-bromo-N-methylbenzylamine.

More nuanced transformations involve the partial reduction of the amide to an electrophilic iminium species, which can then be trapped by various nucleophiles. frontiersin.org This process, known as reductive functionalization, allows for the installation of diverse groups adjacent to the nitrogen atom. The activation of the amide is crucial and can be accomplished using reagents such as triflic anhydride (B1165640) (Tf₂O) or Schwartz's reagent (Cp₂Zr(H)Cl). frontiersin.org This methodology provides a pathway to amide bioisosteres, which are structurally different but have similar biological properties. A key example is the synthesis of trifluoroethylamine moieties, which can mimic the hydrogen bonding characteristics of the parent amide bond. frontiersin.org

In specialized cases, the N-C acyl bond of the amide can be activated and cleaved in cross-coupling reactions. This is often facilitated by distorting the amide bond from planarity, a concept most prominent in "twisted amides" found in bridged lactam systems, making the amide behave more like a ketone. researchwithnj.com

Table 3: Summary of Amide Moiety Modifications

| Transformation | Reagent/Method | Resulting Functional Group |

| Complete Reduction | LiAlH₄ | Secondary Amine |

| Reductive Functionalization | 1. Tf₂O or Cp₂Zr(H)Cl 2. Nucleophile | Substituted Amine |

| Bioisostere Formation | Reductive functionalization pathway | Trifluoroethylamine |

| N-C Bond Cleavage | Transition-metal catalysis (in activated systems) | Ketone (from coupling partner) |

Reactivity and Reaction Mechanism Elucidation

Mechanistic Studies of Substitution Reactions Involving Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for synthetic transformations, most notably through metal-catalyzed cross-coupling reactions. The bromine atom serves as an effective leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are paramount for the functionalization of aryl halides like 4-Bromo-N-methylbenzamide. In a study on a closely related compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, various aryl boronic acids were successfully coupled with the aryl bromide in the presence of a Pd(0) catalyst. researchgate.net The mechanism for these transformations generally follows a well-established catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Copper-catalyzed Ullmann-type reactions also provide a pathway for nucleophilic substitution of the bromine atom. Mechanistic proposals for these reactions have evolved, with evidence suggesting the involvement of organocopper(III) intermediates. researchgate.net These reactions are particularly useful for forming bonds between the aromatic ring and nucleophiles like amines, alcohols, and thiols, often requiring ligands to facilitate the catalytic process.

Investigation of Amide Bond Reactivity and Transformations

The amide bond is famously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This stability makes amide bond transformations challenging, often requiring harsh conditions or specific activation methods. kyushu-u.ac.jp

Hydrolysis: The most fundamental reaction of the amide bond is hydrolysis, which cleaves the C-N bond to yield a carboxylic acid (4-bromobenzoic acid) and an amine (methylamine). This process can be catalyzed by strong acids or bases at elevated temperatures.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion.

Activation Strategies: Modern synthetic chemistry seeks to overcome the inherent stability of amides under milder conditions. One conceptual approach involves the ground-state destabilization of the amide bond. By attaching an electron-withdrawing group to the amide nitrogen, the nN→π*C=O resonance is diminished, which weakens the C-N bond and increases its susceptibility to nucleophilic attack. nsf.gov While not specifically detailed for this compound, this principle is broadly applicable to amide chemistry.

Catalytic Reactivity and Reaction Kinetics in Benzamide (B126) Synthesis

The synthesis of this compound is typically achieved through the acylation of methylamine (B109427) with a 4-bromobenzoyl derivative. The kinetics and catalytic efficiency of this process depend significantly on the chosen methodology.

A common laboratory-scale synthesis involves the reaction of 4-bromobenzoyl chloride with methylamine. chemicalbook.com This reaction is generally rapid and high-yielding. It proceeds via a nucleophilic acyl substitution mechanism. The rate of reaction is influenced by the concentration of both reactants and is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534), to scavenge the HCl byproduct. chemicalbook.com

| Parameter | Condition | Effect on Reaction |

| Reactants | 4-bromobenzoyl chloride, Methylamine | Primary determinants of product formation |

| Solvent | Dichloromethane (DCM) | Aprotic solvent, dissolves reactants |

| Base | Triethylamine (TEA) | Scavenges HCl, drives reaction to completion |

| Temperature | Room Temperature | Sufficient for rapid reaction |

Catalytic methods offer alternative, often greener, routes. For instance, the Ritter amidation reaction can produce N-substituted amides from alcohols and nitriles using a solid acid catalyst. chemicalbook.com A study on a similar system utilized a magnetically separable nanoparticle catalyst (CoFe₂O₄@SiO₂-DASA) for the solvent-free synthesis of amides at 80°C. chemicalbook.com The kinetics of such heterogeneous catalytic reactions are complex, often depending on surface area, catalyst loading, and the adsorption/desorption rates of reactants and products on the catalyst surface. scispace.com Kinetic studies in these systems often reveal a pseudo-first or pseudo-second-order rate law, depending on the specific mechanism and reaction conditions. scispace.com

Studies on Reaction Intermediates in this compound Related Processes

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

For amide bond reactions , the central intermediate in nucleophilic acyl substitution is a tetrahedral intermediate . nih.gov When a nucleophile attacks the amide carbonyl carbon, the hybridization of the carbon changes from sp² to sp³, forming a transient species with a negative charge on the oxygen atom. The fate of this intermediate—whether it collapses back to the starting materials or proceeds to products by expelling a leaving group—determines the outcome of the reaction.

In the synthesis from an acyl chloride , the reaction proceeds through a similar tetrahedral intermediate. The chloride ion is an excellent leaving group, ensuring the intermediate readily collapses to form the stable amide product.

Similarly, copper-catalyzed substitutions, such as the Ullmann reaction, are proposed to proceed through distinct intermediates. Early theories suggested radical intermediates, but more recent studies provide evidence for the involvement of organocopper(III) species formed via oxidative addition of the aryl halide to a Cu(I) complex. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Bromo-n-methylbenzamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular architecture can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the molecule, including their chemical environment, proximity to other protons, and connectivity. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays several distinct signals that correspond to the different types of protons present.

The aromatic region of the spectrum is characterized by two doublets. These signals, appearing at approximately δ 7.62 and δ 7.55 ppm, represent the four protons on the benzene (B151609) ring. nih.gov The para-substitution pattern of the ring leads to a symmetrical appearance, where the protons ortho to the carbonyl group are chemically equivalent, as are the protons meta to the carbonyl group. The observed splitting into doublets is due to coupling with their adjacent protons. nih.gov

A broad singlet, often seen around δ 6.18-6.24 ppm, is characteristic of the amide proton (N-H). nih.govmasterorganicchemistry.com Its broadness is a result of quadruple relaxation and potential chemical exchange. The methyl group (N-CH₃) attached to the nitrogen atom gives rise to a doublet at approximately δ 3.00 ppm, with a coupling constant (J) of about 4.9 Hz. nih.gov This splitting confirms that the methyl protons are coupled to the single amide proton.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | ~7.62 | Doublet | ~8.5 |

| Aromatic (2H) | ~7.55 | Doublet | ~8.4 |

| Amide (N-H) | ~6.18 | Broad Singlet | N/A |

| Methyl (N-CH₃) | ~3.00 | Doublet | ~4.9 |

Note: Data compiled from spectra recorded in CDCl₃. nih.govmasterorganicchemistry.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

The spectrum shows a signal for the carbonyl carbon (C=O) of the amide group at the most downfield position, around δ 167.4 ppm. nih.govmasterorganicchemistry.com The aromatic carbons produce four distinct signals in the range of δ 126-134 ppm. The signal at approximately δ 133.7 ppm is attributed to the ipso-carbon to which the amide group is attached, while the peak around δ 126.2 ppm corresponds to the carbon atom bonded to the bromine. nih.govmasterorganicchemistry.com The remaining two signals, at approximately δ 132.0 ppm and δ 128.6 ppm, correspond to the other four aromatic carbons. nih.gov Finally, the methyl carbon (N-CH₃) appears furthest upfield, with a chemical shift of about δ 27.0 ppm. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167.4 |

| Aromatic (C-C=O) | ~133.7 |

| Aromatic (CH) | ~132.0 |

| Aromatic (CH) | ~128.6 |

| Aromatic (C-Br) | ~126.2 |

| Methyl (N-CH₃) | ~27.0 |

Note: Data compiled from spectra recorded in CDCl₃. nih.govmasterorganicchemistry.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays several characteristic absorption bands. A key feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp peak in the region of 3500-3300 cm⁻¹. ucla.edu The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, occurring in the range of 1690-1630 cm⁻¹. masterorganicchemistry.comucla.edu The presence of conjugation with the aromatic ring can shift this absorption to a lower wavenumber.

Another important band for amides is the N-H bending vibration (Amide II band), which is found around 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically give rise to absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub The C-N stretching vibration of the amide group appears in the 1400-1200 cm⁻¹ range. Finally, a stretching vibration corresponding to the C-Br bond is expected in the fingerprint region, typically between 700 and 500 cm⁻¹.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₈BrNO, corresponding to a monoisotopic mass of approximately 212.979 g/mol . nih.govchemspider.com

In the mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two peaks of almost equal intensity, one for the ion containing ⁷⁹Br (m/z ≈ 213) and one for the ion containing ⁸¹Br (m/z ≈ 215).

Electron ionization (EI) often causes the molecular ion to fragment in predictable ways. A common fragmentation pathway for benzamides is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would lead to the formation of a stable 4-bromobenzoyl acylium ion ([BrC₆H₄CO]⁺). This fragment would also show the characteristic bromine isotope pattern with peaks at m/z 183 and 185. Further fragmentation can occur, such as the loss of the carbonyl group (CO) from the acylium ion, leading to a 4-bromophenyl cation at m/z 155 and 157. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. At present, specific X-ray crystallographic data for this compound is not available in the surveyed scientific literature. While crystal structures for similar compounds, such as 4-Bromo-N-phenylbenzamide, have been reported, this data cannot be directly extrapolated to confirm the solid-state structure of the N-methyl derivative. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds or atoms with non-bonding orbitals (n-orbitals), known as chromophores, can absorb energy in the UV or visible range, promoting electrons from a lower-energy orbital to a higher-energy one. libretexts.org

The structure of this compound contains two primary chromophores: the brominated benzene ring and the amide functional group. These features give rise to characteristic electronic transitions. The aromatic ring system undergoes π → π* transitions, which are typically observed in the UV region. youtube.com The amide group also exhibits electronic transitions, most notably an n → π* transition, where a non-bonding electron from the oxygen atom is excited into an antibonding π* orbital. researchgate.net The conjugation between the aromatic ring and the carbonyl group of the amide creates an extended π-system, which tends to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. The absorption for this compound is expected to occur within the UV range of the electromagnetic spectrum. msu.edu

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For benzamide (B126) derivatives, these methods are used to understand the distribution of electrons, the energies of molecular orbitals, and the regions of a molecule most likely to engage in chemical reactions.

Detailed research findings from studies on related benzamide structures reveal key electronic properties that can be inferred for the 4-Bromo-n-methylbenzamide scaffold. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting how the molecule will interact with other chemical species. For instance, in related structures, the region around the carbonyl oxygen atom typically shows a negative electrostatic potential, marking it as a likely site for electrophilic attack or hydrogen bond acceptance. researchgate.net

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions, such as the stabilizing effects of electron delocalization. researchgate.net In benzamide derivatives, significant stabilizing energies can be observed from the interaction of lone pair electrons on oxygen and nitrogen atoms with antibonding orbitals in the aromatic ring. researchgate.net

| Parameter | Significance in Reactivity Prediction | Typical Findings in Related Benzamide Structures |

| HOMO Energy | Indicates electron-donating capability. Higher energy suggests greater reactivity as a nucleophile. | The HOMO is often distributed over the bromophenyl ring system. |

| LUMO Energy | Indicates electron-accepting capability. Lower energy suggests greater reactivity as an electrophile. | The LUMO is typically localized over the benzamide core, including the carbonyl group. |

| HOMO-LUMO Gap | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. | The magnitude of the gap helps to characterize the molecule's overall stability and polarizability. |

| MEP Analysis | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. | Negative potential is concentrated around the carbonyl oxygen; positive potential is often found near the amide hydrogen. researchgate.net |

| NBO Analysis | Quantifies intramolecular charge transfer and delocalization, indicating stabilizing interactions. | Reveals significant delocalization between the lone pairs of the amide group and the aromatic ring's π-system. researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies targeting this compound are not prominent, research on complex derivatives containing this moiety provides valuable insights into its potential binding modes. For example, a derivative of 4-bromobenzamide was investigated as a potential inhibitor of the elastase enzyme. nih.govresearchgate.net Docking simulations for this derivative showed that it fits into the active site of the elastase protein, forming several non-covalent interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues. nih.gov

The analysis of docking poses reveals the specific interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Typically involving the amide group's N-H as a donor and the carbonyl oxygen as an acceptor.

Hydrophobic Interactions: The bromo-substituted phenyl ring often engages in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

π-π Stacking: The aromatic ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The results of docking simulations are often quantified by a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. These simulations guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance binding. unica.itsamipubco.com

| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Amino Acid Residues | Binding Affinity (Score) |

| Hydrogen Bond | Amide N-H (donor), Carbonyl C=O (acceptor) | Serine, Threonine, Aspartate, Asparagine | Contributes significantly to lowering the binding energy score. |

| Hydrophobic | Bromophenyl Ring | Leucine, Valine, Isoleucine, Alanine | Favorable for binding in nonpolar pockets. |

| Halogen Bond | Bromine atom | Carbonyl oxygen or other electron-rich atoms | Can provide additional stabilizing interactions. |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Orients the ligand within the binding site. |

Note: The binding affinity score and specific interacting residues are target-dependent and are shown here for illustrative purposes based on studies of related compounds.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, accelerate this process by building mathematical models that correlate chemical features with activity. nih.govresearchgate.net

In the context of this compound, computational SAR would involve analyzing a series of related molecules where systematic modifications are made to the core structure. These modifications could include changing the position of the bromine atom, substituting it with other halogens, or altering the N-methyl group.

The process typically involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity. researchgate.netuni-bonn.de

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds.

A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach saves significant time and resources in the drug development pipeline. nih.gov

| Descriptor Class | Specific Examples | Relevance to SAR/QSAR |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes a molecule's ability to participate in electrostatic or charge-transfer interactions. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Relates to how the molecule's size and shape fit into a receptor binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity, which affects its ability to cross cell membranes and bind to hydrophobic pockets. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size, shape, and degree of branching. |

| Thermodynamic | Hydration Energy (HE) | Describes the energy change when a molecule is transferred from gas phase to water, influencing bioavailability. |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of a ligand-receptor interaction, Conformational Analysis and Molecular Dynamics (MD) simulations introduce the element of time and motion. nih.gov These methods are used to study the flexibility of this compound and to observe the dynamic behavior of its complex with a biological target. nih.gov

Conformational Analysis aims to identify the stable low-energy three-dimensional arrangements (conformations) of the molecule. For this compound, this involves studying the rotation around the single bonds, particularly the C-C bond between the phenyl ring and the carbonyl group, and the C-N bond of the amide. The resulting conformational profile helps in understanding which shapes the molecule is likely to adopt in solution or within a receptor's binding site.

Molecular Dynamics (MD) Simulations provide a movie-like depiction of molecular motion over time. An MD simulation of a ligand-receptor complex, for instance, starts with a docked pose and simulates the movements of all atoms based on a force field. researchgate.net Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that interact with the ligand.

Interaction Analysis: Monitors the persistence of key interactions (like hydrogen bonds) over the simulation time, confirming their importance for binding stability.

MD simulations on derivatives containing the 4-bromobenzamide scaffold have been used to confirm the stability of docking poses and to provide a more realistic assessment of the binding affinity by calculating free energies of binding. researchgate.net

| Analysis Method | Key Output/Metric | Interpretation |

| Conformational Analysis | Potential Energy Surface | Identifies the most stable (lowest energy) 3D conformations of the molecule. |

| MD Simulation | Root Mean Square Deviation (RMSD) | A low, stable RMSD value over time indicates that the ligand-receptor complex is stable. |

| MD Simulation | Root Mean Square Fluctuation (RMSF) | High RMSF values indicate flexible regions of the protein; low values in the binding site suggest stable interactions. |

| MD Simulation | Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained, indicating its strength and importance. |

| MD Simulation | Binding Free Energy (e.g., MM/GBSA) | A more accurate estimation of binding affinity that accounts for solvation and entropic effects. |

Applications in Advanced Chemical and Biological Research

Role as a Key Intermediate in Complex Organic Synthesis

4-Bromo-N-methylbenzamide has established its utility as a crucial intermediate in the field of organic synthesis. The presence of a bromo substituent on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

The structural backbone of this compound is strategically employed in the synthesis of various heterocyclic compounds. For instance, derivatives such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized, demonstrating the utility of brominated benzamide (B126) precursors in accessing complex heterocyclic systems like pyrazines. nih.gov The synthesis of such compounds often involves the coupling of the bromo-benzamide moiety with other cyclic precursors, highlighting its role as a foundational element in the assembly of these intricate structures. These heterocyclic compounds are of significant interest due to their widespread presence in biologically active molecules.

The this compound scaffold is a valuable precursor for the development of molecules with potential pharmaceutical applications. Through synthetic modifications, primarily at the bromine position, a diverse array of derivatives can be generated. These derivatives are then investigated for their biological activities, making the parent compound a cornerstone in the discovery of new drug candidates. Research has shown that benzamide derivatives, in general, are recognized as bioactive skeletons, and have been developed as anti-tumor, antibacterial, and anti-Alzheimer's agents. nih.gov The ability to readily diversify the this compound structure allows for the exploration of a wide chemical space in the search for novel therapeutic leads.

Contributions to Medicinal Chemistry and Drug Discovery Research

The inherent structural motifs of this compound have made it and its derivatives attractive candidates for investigation in medicinal chemistry and drug discovery. The core structure has been identified as a key component in molecules targeting a range of biological entities, including enzymes and receptors.

Derivatives of this compound have been explored for their potential to inhibit various enzymes implicated in disease pathways.

Acetylcholinesterase and Butyrylcholinesterase: Research into novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease, has included the investigation of benzohydrazide derivatives. A study focusing on these enzymes evaluated a series of compounds, including N-tridecyl derivatives of 4-bromobenzohydrazide. These studies demonstrated that specific derivatives exhibited inhibitory activity against both AChE and BChE, with some showing a preference for one enzyme over the other.

Alkaline Phosphatase: The inhibitory potential of derivatives against alkaline phosphatase (AP) has also been a subject of research. A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives, synthesized from a related bromo-aniline precursor, demonstrated significant inhibitory activity against human alkaline phosphatase. nih.gov This suggests that the brominated benzamide scaffold can be a valuable starting point for the design of potent alkaline phosphatase inhibitors.

Phosphodiesterase 10A (PDE10A): N-methylbenzamide derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme in the basal ganglia of the brain, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The research in this area highlights the importance of the N-methylbenzamide core in the design of selective PDE10A inhibitors.

Table 1: Enzyme Inhibition by Derivatives Related to this compound

| Enzyme Target | Derivative Class | Key Findings |

|---|---|---|

| Acetylcholinesterase (AChE) | Benzohydrazides | N-tridecyl derivative of 4-bromobenzohydrazide showed inhibitory activity. |

| Butyrylcholinesterase (BChE) | Benzohydrazides | N-tridecyl derivative of 4-bromobenzohydrazide was among the highly active inhibitors. |

| Alkaline Phosphatase (AP) | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Derivatives showed significant inhibitory potential against human alkaline phosphatase. nih.gov |

| Phosphodiesterase 10A (PDE10A) | N-methylbenzamides | Identified as potent inhibitors of PDE10A. |

The benzamide moiety is a common feature in a variety of receptor antagonists. While direct studies on this compound as a neurokinin-2 (NK2) receptor antagonist are not extensively documented, the broader class of benzamide derivatives has been investigated for such activities. Tachykinin NK2 receptors are involved in various physiological processes, and their antagonists are considered potential therapeutics for conditions like irritable bowel syndrome and asthma. The exploration of diverse chemical scaffolds, including benzamides, is a continuing effort in the search for potent and selective NK2 receptor antagonists.

The potential anti-inflammatory and analgesic properties of compounds derived from or related to this compound have been investigated.

Anti-inflammatory Activity: A study on N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their potential as anti-inflammatory agents. Additionally, research into benzimidazole derivatives has shown that those containing a bromo-substituted phenyl ring can exhibit significant anti-inflammatory effects.

Analgesic Activity: In the same study on benzimidazole derivatives, compounds with a bromo substituent at the ortho position of the phenyl ring were reported to have notable analgesic activity. Another study on novel benzothiazole derivatives bearing a carboxamide linkage also reported analgesic properties for some of the synthesized compounds.

Table 2: Anti-inflammatory and Analgesic Activity of Related Bromo-Benzamide Derivatives

| Activity | Derivative Class | Key Findings |

|---|---|---|

| Anti-inflammatory | N-(2-Bromo-phenyl)-2-hydroxy-benzamides | Showed anti-inflammatory potential. |

| Anti-inflammatory | Benzimidazoles with bromo-substituted phenyl ring | Exhibited significant anti-inflammatory effects. |

| Analgesic | Benzimidazoles with ortho-bromo-substituted phenyl ring | Displayed notable analgesic activity. |

| Analgesic | Benzothiazoles with a carboxamide linkage | Some derivatives showed analgesic properties. |

Antimicrobial Research (Antifungal, Antibacterial)

The antimicrobial properties of benzamide derivatives are a significant area of investigation. While specific data on the antifungal and antibacterial activity of this compound is limited, research on analogous compounds provides a basis for potential exploration. Studies on monomeric alkaloids have shown that certain structural features can influence their inhibitory action against various fungal and bacterial strains. For example, the presence and position of a bromo group on related structures have been noted to affect their antimicrobial efficacy.

Further research into N-phenylbenzamide derivatives has demonstrated their potential as both antibacterial and antifungal agents. These findings suggest that the core benzamide structure can be a viable starting point for the development of new antimicrobial compounds.

Potential in Agrochemical Research and Development

In the field of agrochemical research, the development of novel insecticides is crucial for crop protection. While there is no direct evidence of this compound being used in agrochemical applications, research into structurally related diamide compounds has shown promising results. A series of new diamide compounds containing a (halogenated) alkoxy group have been synthesized and shown to exhibit excellent insecticidal activity against pests like Plutella xylostella. sioc-journal.cn Another study focused on novel meta-diamide compounds containing a methoxy group, which also demonstrated significant insecticidal properties. scielo.br These findings, although not directly involving this compound, highlight the potential for amide-containing molecules in the development of new pesticides.

Table 1: Insecticidal Activity of Related Diamide Compounds

| Compound Type | Target Pest | Activity Level |

| Diamide compounds with (halogenated) alkoxy group | Plutella xylostella | Excellent |

| Meta-diamide compounds with methoxy group | Plutella xylostella, Spodoptera frugiperda | Significant |

Environmental Fate and Degradation Studies of Brominated Organic Compounds

Environmental Pathways and Distribution of Brominated Amides

Brominated amides, as part of the broader class of brominated organic compounds, can be introduced into the environment during their manufacture, use, and disposal. useforesight.io Anthropogenic sources are the primary contributors to their environmental presence, with wastewater treatment facilities, industrial effluents, and the lifecycle of consumer products being significant release points. nih.govuseforesight.io

Once in the environment, the distribution of these compounds is governed by their physicochemical properties, such as water solubility, vapor pressure, and lipophilicity. epa.gov Many brominated compounds are characterized by low water solubility and high lipophilicity, which leads to their accumulation in soil, sediments, and biological tissues. epa.govresearchgate.net Their persistence can also lead to long-range transport via atmospheric and ocean currents, resulting in their detection in ecosystems far from their original sources. epa.gov The soil is considered a primary reservoir for many amide-based compounds in the environment. nih.gov

Table 1: General Environmental Distribution of Brominated Organic Compounds

| Environmental Compartment | Tendency for Accumulation | Key Factors |

|---|---|---|

| Soil and Sediment | High | Low water solubility, high adsorption to organic matter. nih.gov |

| Biota (Fatty Tissues) | High | Lipophilicity, leading to bioaccumulation. epa.gov |

| Water | Low to Moderate | Dependent on specific compound solubility. |

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a critical process that determines the ultimate fate of many organic pollutants, including brominated amides. mdpi.com Microbial communities in soil, sediment, and water can utilize these compounds as a source of carbon and energy, leading to their breakdown and removal from the environment. mdpi.compjoes.com

The primary mechanism for the biodegradation of halogenated organic compounds is often dehalogenation, which involves the cleavage of the carbon-halogen bond. mdpi.com For brominated compounds, this can occur under both aerobic and anaerobic conditions, though the specific pathways and microbial species involved can vary. nih.gov For instance, some bacteria are known to completely debrominate certain brominated flame retardants within days under aerobic conditions. nih.gov The process is often initiated by an oxidative step, requiring the presence of molecular oxygen. nih.gov The amide bond itself can also be subject to microbial enzymatic hydrolysis.

Research on the biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) by groundwater bacteria has shown that aerobic conditions are necessary for degradation to occur, suggesting an initial oxidative step. nih.gov Isotope analysis indicated that the cleavage of the C-H bond is the first step, leading to unstable intermediates that are then rapidly debrominated. nih.gov

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to biological processes, abiotic degradation pathways play a significant role in the transformation of brominated amides in the environment.

Photodegradation: Sunlight can provide the energy needed to break down chemical bonds in organic molecules. pjoes.com Photodegradation is a key abiotic process for brominated compounds, particularly in the atmosphere and surface waters. nih.gov The primary mechanism in the photodegradation of many brominated aromatic compounds is reductive debromination, where a carbon-bromine bond is broken, leading to the formation of less brominated and often less toxic products. e3s-conferences.orgnih.govresearchgate.net

The rate of photodegradation can be influenced by various environmental factors, including the presence of soil minerals and humic substances. e3s-conferences.orge3s-conferences.org Studies on hexabromobenzene (HBB) have shown that the degradation process follows pseudo-first-order kinetics, with rates varying depending on the soil type. e3s-conferences.orgresearchgate.net The presence of humic acid can inhibit photodegradation, likely due to light screening effects. e3s-conferences.orge3s-conferences.org

Table 2: Factors Influencing Photodegradation of Hexabromobenzene (HBB) on Soil Surfaces

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| Soil Mineral Type | Varies (e.g., Silica (B1680970) gel > Montmorillonite > Kaolinite) | e3s-conferences.orgresearchgate.net |

| Soil Layer Thickness | Increased thickness decreases efficiency | e3s-conferences.orge3s-conferences.org |

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in 4-Bromo-n-methylbenzamide can be susceptible to hydrolysis, which would break the molecule into 4-bromobenzoic acid and methylamine (B109427). pressbooks.pubsavemyexams.com However, the amide bond is generally very stable and resistant to hydrolysis compared to other carboxylic acid derivatives like esters or acid chlorides. pressbooks.pubmasterorganicchemistry.com This reaction typically requires more extreme conditions, such as prolonged heating in the presence of strong acids or bases, to proceed at a significant rate. pressbooks.publibretexts.org

Risk Assessment of Brominated Contaminants in the Environment

The environmental risk assessment of brominated contaminants focuses on their potential to cause adverse effects in ecosystems. mdpi.com Key concerns for many brominated compounds, particularly brominated flame retardants, are their persistence, bioaccumulation potential, and toxicity (PBT). useforesight.ioepa.govresearchgate.net

Chemicals that are persistent can remain in the environment for long periods, leading to prolonged exposure for organisms. epa.gov Bioaccumulative substances can build up in the tissues of living organisms to concentrations higher than those in the surrounding environment. epa.gov This can lead to biomagnification, where the concentration increases at successively higher levels in the food chain.

To evaluate the potential ecological risk of contaminants in aquatic environments, a risk quotient (RQ) is often calculated. mdpi.com This value compares the measured environmental concentration of a substance to a concentration that is known to not cause harmful effects. An RQ value greater than one suggests a potential for adverse ecological effects. For example, the brominated flame retardant 1,2,5,6-Tetrabromocyclooctane (TBCO) has been found to pose a moderate risk to aquatic organisms in some water and ice samples based on RQ calculations. mdpi.com

The European Chemicals Agency (ECHA) has identified several aromatic brominated flame retardants that meet the criteria for being PBT or very persistent and very bioaccumulative (vPvB), highlighting the significant environmental risks they pose. useforesight.io

常见问题

Basic: What are the optimal synthetic routes for 4-Bromo-N-methylbenzamide, and how can purity be ensured?

The synthesis typically involves bromination and amidation steps. A common approach is reacting 4-bromobenzoic acid with methylamine under coupling agents like EDCI/HOBt in anhydrous DMF. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>97%) . Critical parameters include inert atmosphere (N₂/Ar) to prevent hydrolysis and stoichiometric control of methylamine to avoid side products. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, δ 7.6–7.8 ppm for aromatic protons) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles. SHELXL refinement (using SHELX-2018) with R-factor <0.05 ensures accuracy . WinGX suites are recommended for data processing .

Basic: What safety protocols are critical when handling this compound?

- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to unstudied toxicological risks .

- First Aid :

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

SCXRD analysis identifies intermolecular interactions (e.g., C-H···O hydrogen bonds) and packing motifs. For example, in 4-Bromo-N-phenylbenzamide, the dihedral angle between benzene rings is ~42.5°, influencing π-π stacking . SHELXD is used for phase problem resolution, while PLATON validates twinning or disorder . Contradictions in bond lengths (e.g., C-Br discrepancies >0.02 Å) may indicate radiation damage or refinement errors, requiring data reprocessing .

Advanced: How should researchers address contradictions in bioactivity data for this compound analogs?

Contradictions often arise from assay variability (e.g., IC₅₀ differences in enzyme inhibition studies). Mitigation strategies include:

- Triplicate Experiments : Ensure statistical significance (p <0.05 via ANOVA).

- Control Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays).

- Computational Validation : Compare molecular docking (AutoDock Vina) with crystallographic poses to confirm binding modes .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set computes electrophilicity indices (ω >1.5 eV indicates high reactivity at the bromine site) .

- Hirshfeld Surface Analysis : Identifies regions prone to nucleophilic attack (e.g., Br···H contacts <2.8 Å) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to validate computational predictions .

Advanced: How does steric hindrance from the N-methyl group influence the compound’s supramolecular assembly?

The N-methyl group reduces hydrogen-bonding capacity, favoring weaker C-H···O interactions over classical N-H···O bonds. This shifts crystal packing from layered (e.g., benzamide derivatives with N-H donors) to herringbone arrangements, as seen in this compound’s P2₁/c space group . Mercury 4.0 software visualizes these motifs and quantifies void volumes (<5% indicates dense packing) .

Advanced: What strategies optimize this compound for use in metal-catalyzed cross-coupling reactions?

- Ligand Design : Modify the benzamide core with electron-withdrawing groups (e.g., -NO₂) to enhance oxidative addition in Suzuki-Miyaura couplings .

- Catalyst Screening : Pd(PPh₃)₄ in THF at 80°C achieves >80% yield for aryl-aryl couplings .

- In Situ Monitoring : LC-MS tracks intermediates (e.g., boronic ester adducts) to adjust reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。